1-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound featuring a thiazole ring, piperazine, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine and benzimidazole moieties can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds such as omeprazole and albendazole are known for their therapeutic uses in treating ulcers and parasitic infections.
Uniqueness
1-[4-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H28N6S |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H28N6S/c1-5-17-16(2)18(14-25)21-27-19-8-6-7-9-20(19)30(21)22(17)28-10-12-29(13-11-28)23-26-15-24(3,4)31-23/h6-9H,5,10-13,15H2,1-4H3 |
InChI Key |
CZAGCLBZINCWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=NCC(S5)(C)C |
Origin of Product |
United States |
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